1,3-Bis(benzyloxy)-2-propanol
CAS No.: 6972-79-8
Cat. No.: VC20811459
Molecular Formula: C17H20O3
Molecular Weight: 272.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6972-79-8 |
---|---|
Molecular Formula | C17H20O3 |
Molecular Weight | 272.34 g/mol |
IUPAC Name | 1,3-bis(phenylmethoxy)propan-2-ol |
Standard InChI | InChI=1S/C17H20O3/c18-17(13-19-11-15-7-3-1-4-8-15)14-20-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 |
Standard InChI Key | ARLSYSVVBAMYKA-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)O |
Canonical SMILES | C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)O |
Introduction
Chemical Identity and Physical Properties
1,3-Bis(benzyloxy)-2-propanol, also known as 1,3-di-O-benzylglycerol, is characterized by its distinct chemical structure and consistent physical properties. The compound serves as an important intermediate in organic synthesis and pharmaceutical development due to its well-defined characteristics.
Basic Identification
1,3-Bis(benzyloxy)-2-propanol is identified by the CAS registry number 6972-79-8 and the MDL number MFCD00010616. These standardized identifiers enable researchers to unambiguously reference this compound in scientific literature and databases .
Molecular Characteristics
The molecular formula of 1,3-Bis(benzyloxy)-2-propanol is C₁₇H₂₀O₃, corresponding to a molecular weight of 272.34 g/mol. This structure consists of a glycerol backbone with benzyl ether groups at the 1 and 3 positions, leaving the secondary alcohol at the 2-position unmodified .
Physical Properties
1,3-Bis(benzyloxy)-2-propanol presents as a clear liquid at standard conditions, with characteristic physical parameters that influence its handling and application in laboratory settings. The compound exhibits a specific gravity of 1.10 (at 20°C), indicating it is slightly denser than water. Its flash point of 110°C classifies it as a combustible liquid with moderate thermal stability .
The following table summarizes the key physical and chemical properties of 1,3-Bis(benzyloxy)-2-propanol:
Property | Value |
---|---|
Physical State | Clear Liquid |
Molecular Weight | 272.34 g/mol |
Molecular Formula | C₁₇H₂₀O₃ |
Specific Gravity (20/20) | 1.10 |
Flash Point | 110°C |
CAS Number | 6972-79-8 |
MDL Number | MFCD00010616 |
Purity | ≥96.0% (GC) |
Boiling Point | 155°C (0.5 mm Hg) |
Nomenclature and Synonyms
1,3-Bis(benzyloxy)-2-propanol is known by numerous synonyms in scientific literature and commercial catalogs. The variety of names reflects both the systematic nomenclature approaches and historical naming conventions used for this compound.
Systematic and Common Names
The compound can be referenced through several systematic and common names, which are important for comprehensive literature searches and database identification. The following table presents the various synonyms associated with this compound:
Synonym | Chemical Registry System |
---|---|
1,3-Di-O-benzylglycerol | Common in biochemical literature |
1,3-Dibenzyloxy-2-propanol | Functional group-based name |
1,3-Bis(phenylmethoxy)-2-propanol | IUPAC-style alternative |
1,3-Bis-Benzyloxy-Propan-2-Ol | Variant spelling |
1,3-Dibenzyl glycerol | Shortened form |
1,3-Dibenzylglycerin | European naming convention |
1,3-Dibenzylglycerol | Common alternative |
1,3-Dibenzyloxy-2-hydroxypropane | Structure-based name |
1,3-O-Dibenzylglycerin | Position-specific notation |
2-Propanol, 1,3-bis(benzyloxy)- | CAS style name |
2-Propanol, 1,3-bis(phenylmethoxy)- | CAS alternative |
NSC 62583 | Registry identifier |
This diversity of nomenclature highlights the compound's significance across multiple chemical disciplines and applications .
Synthetic Methodology
The synthesis of 1,3-Bis(benzyloxy)-2-propanol involves a well-established procedure that utilizes readily available starting materials. The synthetic pathway demonstrates important principles of organic chemistry, including nucleophilic substitution and protecting group strategies.
Established Synthesis Route
A standard procedure for synthesizing 1,3-Bis(benzyloxy)-2-propanol begins with the reaction between benzyl alcohol and sodium hydroxide, followed by the addition of epichlorohydrin. This method represents an efficient approach to selectively introduce benzyl ether protecting groups at the primary hydroxyl positions of glycerol.
The synthetic procedure can be summarized as follows:
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A solution of sodium hydroxide (100 g, 2.5 mol) in water (200 mL) is added over 10 minutes to benzyl alcohol (400 g, 3.9 mol).
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The mixture is cooled to 25°C, followed by the addition of epichlorohydrin (100 g, 1.08 mol) with rapid stirring over 30 minutes.
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Vigorous stirring is continued for 16 hours.
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The reaction mixture is then diluted with water (1000 mL) and extracted with toluene (3 × 500 mL).
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The toluene extract is washed with water (500 mL), dried over Na₂SO₄, and evaporated to an oil.
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The oil is distilled to yield 150 g (50%) of 1,3-di-O-benzylglycerol with a boiling point of 155°C at 0.5 mm Hg pressure .
Reaction Parameters and Optimization
The synthesis of 1,3-Bis(benzyloxy)-2-propanol demonstrates several critical reaction parameters that influence the yield and purity of the final product:
Parameter | Value | Impact on Synthesis |
---|---|---|
Reaction Time | 16.5 hours | Ensures complete conversion |
Temperature | 25°C | Prevents side reactions |
Reagent Ratio (Benzyl alcohol:Epichlorohydrin) | 3.6:1 | Ensures complete substitution |
Yield | 50% | Moderate efficiency |
Purification Method | Vacuum distillation | Provides high purity product |
This synthesis route offers several advantages, including the use of relatively inexpensive starting materials and straightforward reaction conditions that can be implemented in standard laboratory settings .
Applications in Scientific Research
1,3-Bis(benzyloxy)-2-propanol serves as a versatile building block in various scientific research domains, particularly in organic synthesis and pharmaceutical development.
Role in Organic Synthesis
The compound plays a significant role as an intermediate in organic synthesis, serving primarily as a protected form of glycerol. The benzyl ether groups serve as protecting groups for the primary hydroxyl functions, allowing selective reactions at the secondary hydroxyl position. This selective protection strategy is particularly valuable in multi-step syntheses where differential functionalization of polyols is required .
Pharmaceutical Intermediates
1,3-Bis(benzyloxy)-2-propanol has been utilized as a precursor in the synthesis of various pharmaceutical compounds. Its controlled reactivity and well-defined structure make it suitable for developing complex molecular architectures found in bioactive compounds. Specifically, it has been employed in the synthesis pathway of antiviral agents, where the glycerol backbone serves as a crucial structural component .
Research Methodologies
The compound has found applications in biochemical assays, where its structural features enable interactions with various biomolecules. Researchers have explored derivatives of 1,3-Bis(benzyloxy)-2-propanol for potential biological activities, leveraging the compound's ability to form stable ethers and its compatibility with various reaction conditions .
Analytical Characterization
The analytical characterization of 1,3-Bis(benzyloxy)-2-propanol provides essential information for confirming its identity, assessing its purity, and understanding its molecular structure.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for characterizing 1,3-Bis(benzyloxy)-2-propanol, providing detailed information about its molecular structure. The ¹H NMR spectrum exhibits characteristic signals for the aromatic protons of the benzyl groups, the benzylic methylene protons, and the protons associated with the glycerol backbone .
Chromatographic Methods
Gas Chromatography (GC) is commonly employed to assess the purity of 1,3-Bis(benzyloxy)-2-propanol, with standard preparations typically exhibiting purities greater than 96.0%. This analytical technique allows for the detection and quantification of potential impurities or degradation products .
Quality Control Parameters
Quality control for 1,3-Bis(benzyloxy)-2-propanol typically involves verification of its physical properties, spectroscopic data, and chromatographic profile. The specific gravity, flash point, and boiling point serve as important parameters for confirming the compound's identity and purity .
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